Cas no 110429-36-2 (N-Methyl Paroxetine)

N-Methyl Paroxetine 化学的及び物理的性質
名前と識別子
-
- N-METHYL PAROXETINE
- (3S,4R)-3-(3,4-Methylene-dioxyphenoxy-methyl)-4-(4'-fluorophenyl)-N-methylpiperidine
- PAR-Me
- METHYL PAROXETINE
- Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-, (3S,4R)-
- (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine
- Paroxetine Related Compound F
- trans(-)-1-Methyl-3-[(1,3-benzodioxol-5-yloxy)Methyl]-4-(4-fluorophenyl)piperidine
- (3S-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine
- Methylparodextine
- Paroxetine USP RC F
- (3S,4R)-N-Methylparoxetine
- Paroxetine Related Compound
- (-)-trans-4-(4-Fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)-
- (-)-trans-4-(4-Fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)-1-methylpiperidine
- N-Methylparoxetine
- Methylparoxetine
- 3X658583PO
- CPD000469181
- (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine
- PubChem15206
- MLS001424004
- MOJZPKOBKCXNKG-YJBOKZPZSA-N
- HMS2051I12
- BCP13507
- CM0167
- NC00117
- trans-(-)-4-(4'-FLUORO PHENYL)-3-[[3,4-(METHYLENEDIOXY)- PHE
- trans-(-)-N-methylparoxetine
- trans-(-)-4-(4'-FLUORO PHENYL)-3-[[3,4-(METH
- UNII-3X658583PO
- MFCD03788781
- CS-0165673
- Piperidine,3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-,(3S,4R)-
- Q27166378
- PIPERIDINE, 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4-FLUOROPHENYL)-1-METHYL-, (3S-TRANS)-
- PIPERIDINE, 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4-FLUOROPHENYL)-1-METHYL-, (3S,4R)-
- (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-piperidine
- SMR000469181
- CHEBI:94536
- AKOS015851047
- Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-, (3S,4R)-; Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-, (3S-trans)-; (-)-trans-4-(4-Fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)-1-methylpiperidine; N-Methylparoxetine; BRL-42493; Paroxetine Related Compound F
- DTXSID20149243
- 110429-36-2
- (3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine
- AKOS015889696
- J-002423
- (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-methylpiperidine? (Paroxetine Impurity pound(c)
- CHEMBL322363
- (3S,4R)-3-((BENZODIOXOL-5-YLOXY)METHYL)-4-(4-FLUOROPHENYL)-1-METHYLPIPERIDINE
- M2645
- AC-18943
- (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-methylpiperidine
- T71590
- CCG-100867
- BRD-K19277754-001-01-4
- (3S,4R)-(-)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl]-1-methylpiperidine
- (3S,4R)-(-)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-methylpiperidine
- (3S-trans)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-methylpiperidine
- Trans-(-)-3-[(1,3-Benzodioxol-5-yloxyl)-Methyl]-4-(4-FluoroPhenyl)-1-methyl Piperidine
- DTXCID2071734
- Trans-(-)-3-((1,3-Benzodioxol-5-yloxyl)-Methyl)-4-(4-FluoroPhenyl)-1-methyl Piperidine
- N-Methyl Paroxetine
-
- MDL: MFCD03788781
- インチ: 1S/C20H22FNO3/c1-22-9-8-18(14-2-4-16(21)5-3-14)15(11-22)12-23-17-6-7-19-20(10-17)25-13-24-19/h2-7,10,15,18H,8-9,11-13H2,1H3/t15-,18-/m0/s1
- InChIKey: MOJZPKOBKCXNKG-YJBOKZPZSA-N
- ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[H])[C@]1([H])C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[C@@]1([H])C([H])([H])OC1C([H])=C([H])C2=C(C=1[H])OC([H])([H])O2
計算された属性
- せいみつぶんしりょう: 343.15800
- どういたいしつりょう: 343.15837173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 429
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.9
- 疎水性パラメータ計算基準値(XlogP): 4
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 1.198
- ゆうかいてん: 109.0 to 113.0 deg-C
- ふってん: 443.709 °C at 760 mmHg
- フラッシュポイント: 222.147 °C
- 屈折率: 1.562
- PSA: 30.93000
- LogP: 3.60660
N-Methyl Paroxetine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:UN 2811 6.1 / PGIII
- 危険カテゴリコード: 25-50/53
- セキュリティの説明: 45-60-61
-
危険物標識:
- ちょぞうじょうけん:<0°C
N-Methyl Paroxetine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M325870-5mg |
N-Methyl Paroxetine |
110429-36-2 | 5mg |
$ 115.00 | 2023-04-15 | ||
TRC | M325870-50mg |
N-Methyl Paroxetine |
110429-36-2 | 50mg |
$ 781.00 | 2023-09-07 | ||
TRC | M325870-10mg |
N-Methyl Paroxetine |
110429-36-2 | 10mg |
$ 167.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N22230-10mg |
N-Methyl Paroxetine |
110429-36-2 | 10mg |
¥1758.0 | 2021-09-04 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2645-200MG |
N-Methyl Paroxetine |
110429-36-2 | >98.0%(GC)(T) | 200mg |
¥115.00 | 2024-04-18 | |
Cooke Chemical | A6234312-1g |
N-Methyl Paroxetine |
110429-36-2 | 99% | 1g |
RMB 319.20 | 2025-02-20 | |
Biosynth | FM65082-500 mg |
N-Methyl paroxetine |
110429-36-2 | 500MG |
2023-01-04 | |||
Biosynth | FM65082-250 mg |
N-Methyl paroxetine |
110429-36-2 | 250MG |
2023-01-04 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1500273-25MG |
110429-36-2 | 25MG |
¥15971.65 | 2023-01-05 | |||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N863974-250mg |
N-Methyl Paroxetine |
110429-36-2 | 98% | 250mg |
¥160.20 | 2022-09-01 |
N-Methyl Paroxetine 関連文献
-
Minghui Sun,Maoling Tao,Liang Zhao,Weipiao Li,Zhengli Liu,Chun-Yang He,Zhang Feng Org. Chem. Front. 2021 8 5322
N-Methyl Paroxetineに関する追加情報
Comprehensive Overview of N-Methyl Paroxetine (CAS No. 110429-36-2): Properties, Applications, and Research Insights
N-Methyl Paroxetine (CAS No. 110429-36-2) is a chemically modified derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI). This compound has garnered significant attention in pharmaceutical research due to its potential therapeutic applications and unique biochemical properties. The N-methylation of paroxetine alters its pharmacokinetic profile, potentially enhancing its bioavailability or metabolic stability, which makes it a subject of interest for drug development.
In recent years, the demand for N-Methyl Paroxetine has surged, particularly among researchers exploring novel antidepressants and neuropharmacological agents. The compound's CAS number 110429-36-2 serves as a critical identifier in chemical databases, ensuring precise tracking in academic and industrial settings. Users frequently search for terms like "N-Methyl Paroxetine synthesis", "110429-36-2 supplier", or "N-Methyl Paroxetine vs Paroxetine", reflecting the growing curiosity about its comparative efficacy and synthetic pathways.
From a structural perspective, N-Methyl Paroxetine retains the core features of paroxetine but introduces a methyl group at the nitrogen position. This modification may influence its binding affinity to serotonin transporters, a topic of ongoing debate in neuroscience circles. Researchers are also investigating whether this derivative exhibits fewer side effects—such as reduced gastrointestinal discomfort—compared to its parent compound, addressing a common concern among patients using SSRIs.
The compound's relevance extends beyond mental health. Recent studies have explored its potential role in modulating inflammatory responses, linking N-Methyl Paroxetine to broader therapeutic avenues. Searches like "N-Methyl Paroxetine anti-inflammatory" or "110429-36-2 mechanism of action" highlight this interdisciplinary interest. Such investigations align with current trends in repurposing existing drugs for new applications, a cost-effective strategy in pharmaceutical innovation.
Quality control and analytical methods for N-Methyl Paroxetine are another hot topic. Laboratories prioritize HPLC and LC-MS techniques to verify the purity of CAS No. 110429-36-2, especially when sourcing reference standards. Queries such as "N-Methyl Paroxetine HPLC method" or "110429-36-2 NMR spectrum" dominate technical discussions, underscoring the need for reliable characterization protocols in both academic and industrial research.
Despite its promise, N-Methyl Paroxetine remains a research-grade chemical, with limited clinical data available. This gap fuels searches like "N-Methyl Paroxetine clinical trials" or "110429-36-2 toxicity profile", as scientists seek to validate its safety and efficacy. The compound's future will likely hinge on rigorous preclinical studies, particularly in light of increasing regulatory scrutiny around modified SSRIs.
In summary, N-Methyl Paroxetine (CAS No. 110429-36-2) represents a compelling case study in medicinal chemistry optimization. Its dual appeal—as a potential therapeutic agent and a tool for understanding serotonin modulation—ensures its continued relevance in biomedical research. As the scientific community addresses key questions about its pharmacology, this compound may well emerge as a cornerstone in next-generation neuroactive therapeutics.
110429-36-2 (N-Methyl Paroxetine) 関連製品
- 61869-08-7((3S,4R)-3-(1,3-dioxaindan-5-yloxy)methyl-4-(4-fluorophenyl)piperidine)
- 105813-14-7(trans N-Benzyl Paroxetine)
- 78246-49-8(Paroxetine hydrochloride)
- 110429-35-1(Paroxetine Hydrochloride Hemihydrate)
- 64006-44-6(Paroxetine maleate)
- 332373-32-7(N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide)
- 2229634-97-1(tert-butyl 2-2-(methylamino)acetylpyrrolidine-1-carboxylate)
- 1361762-25-5(3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl)
- 131475-54-2(N-(prop-2-en-1-yl)-1H-imidazole-1-carboxamide)
- 1803885-30-4(2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one)
